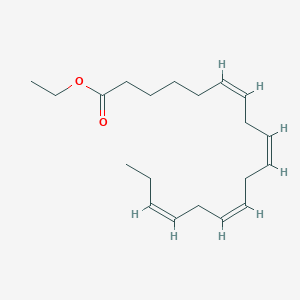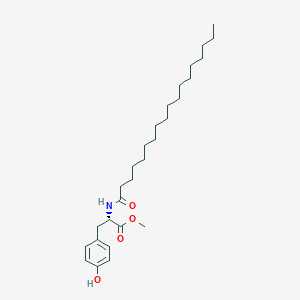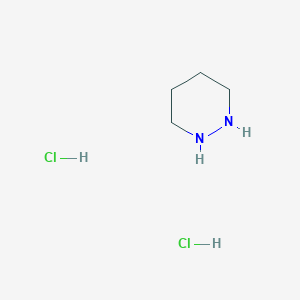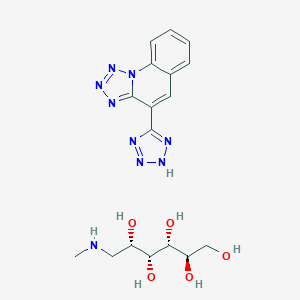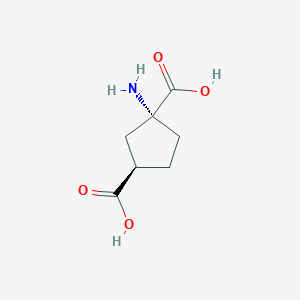![molecular formula C14H11N3O2S2 B055279 (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate CAS No. 117141-32-9](/img/structure/B55279.png)
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate, also known as DPPE, is a chemical compound that has gained significant attention in scientific research. It is a positively charged molecule that is used for various purposes in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate is not fully understood. However, it is believed that (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate interacts with the cell membrane, causing disruption and leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce apoptosis in cancer cells by activating caspases.
Effets Biochimiques Et Physiologiques
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to have various biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to activate the immune system, leading to an increase in cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has several advantages for lab experiments. It is a positively charged molecule, which allows it to interact with negatively charged molecules such as DNA. It is also relatively easy to synthesize, making it readily available for research purposes. However, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be unstable in certain conditions, which can affect its activity.
Orientations Futures
There are several future directions for research on (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. One potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a gene delivery agent for gene therapy. Another potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate and its potential applications in various fields of research.
Méthodes De Synthèse
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be synthesized by reacting 4-(pyridin-2-yldisulfanyl)phenol with ethylene oxide in the presence of sodium hydroxide. The resulting product is then quaternized with methyl iodide to form (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. This synthesis method has been optimized to produce high yields of pure (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate.
Applications De Recherche Scientifique
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial activity against a variety of bacteria and fungi. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been used as a gene delivery agent, where it can efficiently deliver genes to cells. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in cancer research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
117141-32-9 |
|---|---|
Nom du produit |
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate |
Formule moléculaire |
C14H11N3O2S2 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
[4-(pyridin-2-yldisulfanyl)phenyl]methyl 2-diazoacetate |
InChI |
InChI=1S/C14H11N3O2S2/c15-17-9-14(18)19-10-11-4-6-12(7-5-11)20-21-13-3-1-2-8-16-13/h1-9H,10H2 |
Clé InChI |
QPCKXATVJWUMEG-NTEUORMPSA-N |
SMILES isomérique |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)CO/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
SMILES canonique |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
Synonymes |
4-(2'-pyridyldithio)benzyldiazoacetate p-(2'-pyridyldithio)benzyldiazoacetate PPDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



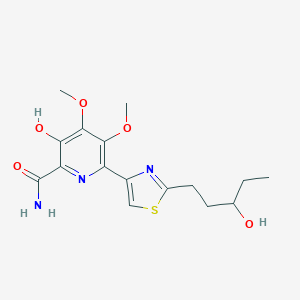
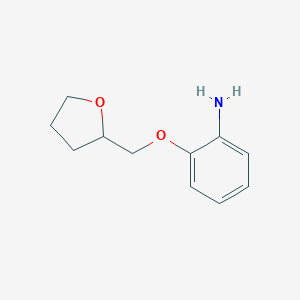
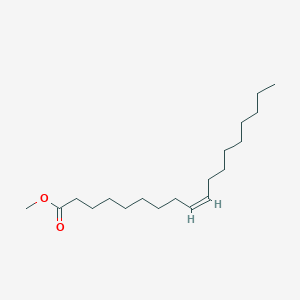
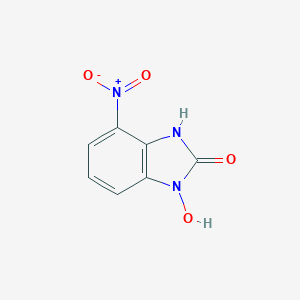
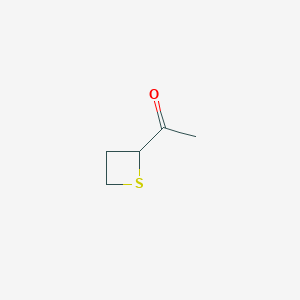
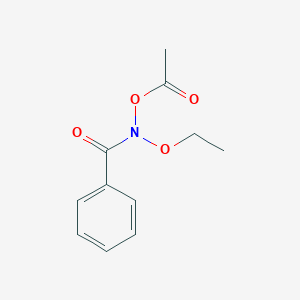

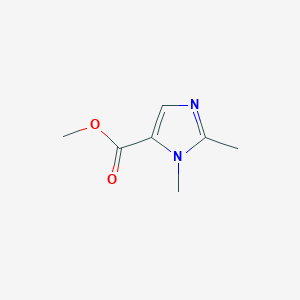
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
